3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a phenyl group attached to a pyrazole ring . The presence of fluorine and thiophene rings may also influence the compound’s properties .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Metabolism of Related Compounds : Studies on compounds with similar structural features, such as benzodiazepine derivatives and fluoropyrimidine anticancer drugs, have explored their metabolism, disposition, and pharmacokinetics in humans. These studies often focus on how the body processes and eliminates these drugs, the identification of metabolic pathways, and the characterization of metabolites to understand their safety and efficacy profiles (Shaffer et al., 2008; Sakata et al., 1998).
Receptor Targeting and Neuropharmacology
- Receptor Specificity and Binding : Research on the receptor specificity and binding affinities of compounds targeting GABA-A receptors and other neurotransmitter systems provides insights into their potential therapeutic applications for neurological and psychiatric disorders. Such studies evaluate the selectivity, efficacy, and safety of these compounds in modulating receptor activity, which is crucial for developing new treatments for conditions like anxiety, depression, schizophrenia, and epilepsy (Laere et al., 2008; Jin et al., 2019).
Therapeutic Applications and Efficacy
- Therapeutic Efficacy in Disease Models : Investigations into the therapeutic efficacy of similar compounds in disease models, particularly for cancer and neurological disorders, highlight their potential applications in treating these conditions. These studies assess the antitumor activity, neuroprotective effects, and symptom management capabilities of these compounds, contributing to the development of new therapeutic strategies (Porschen et al., 2001; Moosmann et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
It is believed to interact with pparγ, possibly acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Given its target, it is likely involved in pathways related tofat metabolism and glucose regulation . PPARγ activation can lead to increased insulin sensitivity and decreased inflammation, among other effects .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in gene expression related to fat metabolism and glucose regulation . This could potentially lead to effects such as reduced inflammation and improved insulin sensitivity .
Eigenschaften
IUPAC Name |
3-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(19-13)10-5-2-6-20-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMPRMMMVMSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.